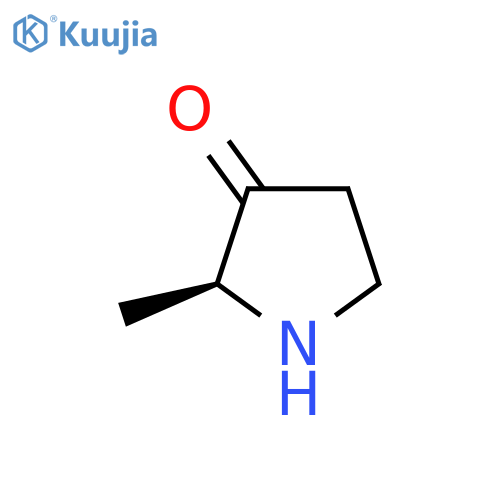Cas no 1367990-90-6 ((2S)-2-methylpyrrolidin-3-one)

(2S)-2-methylpyrrolidin-3-one structure
商品名:(2S)-2-methylpyrrolidin-3-one
(2S)-2-methylpyrrolidin-3-one 化学的及び物理的性質
名前と識別子
-
- 1367990-90-6
- (2S)-2-methylpyrrolidin-3-one
- EN300-7256735
-
- インチ: 1S/C5H9NO/c1-4-5(7)2-3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1
- InChIKey: ONCZHVKFNHOSKZ-BYPYZUCNSA-N
- ほほえんだ: O=C1CCN[C@H]1C
計算された属性
- せいみつぶんしりょう: 99.068413911g/mol
- どういたいしつりょう: 99.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 90.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 29.1Ų
(2S)-2-methylpyrrolidin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7256735-0.25g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 0.25g |
$2093.0 | 2023-05-24 | ||
| Enamine | EN300-7256735-5.0g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 5g |
$6597.0 | 2023-05-24 | ||
| Enamine | EN300-7256735-2.5g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 2.5g |
$4458.0 | 2023-05-24 | ||
| Enamine | EN300-7256735-1.0g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 1g |
$2276.0 | 2023-05-24 | ||
| Enamine | EN300-7256735-0.05g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 0.05g |
$1912.0 | 2023-05-24 | ||
| Enamine | EN300-7256735-0.1g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 0.1g |
$2002.0 | 2023-05-24 | ||
| Enamine | EN300-7256735-0.5g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 0.5g |
$2185.0 | 2023-05-24 | ||
| Enamine | EN300-7256735-10.0g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 10g |
$9781.0 | 2023-05-24 |
(2S)-2-methylpyrrolidin-3-one 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
1367990-90-6 ((2S)-2-methylpyrrolidin-3-one) 関連製品
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 5587-61-1(Triisocyanato(methyl)silane)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
